molecular formula C12H21ClN2O B1424052 N,N-Diallyl-4-piperidinecarboxamide hydrochloride CAS No. 1220039-15-5

N,N-Diallyl-4-piperidinecarboxamide hydrochloride

Cat. No.: B1424052
CAS No.: 1220039-15-5
M. Wt: 244.76 g/mol
InChI Key: LHLXHEHTBMYYLU-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-piperidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Diallyl-4-piperidinecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diallyl-4-piperidinecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,N-bis(prop-2-enyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c1-3-9-14(10-4-2)12(15)11-5-7-13-8-6-11;/h3-4,11,13H,1-2,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLXHEHTBMYYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values and ionization behavior of piperidine carboxamide salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ionization behavior of piperidine carboxamide derivatives—a structural class encompassing critical local anesthetics like mepivacaine, ropivacaine, and bupivacaine—represents a fundamental challenge in formulation science and medicinal chemistry. While the piperidine ring itself is a strong base (pKa


 11.1), the introduction of a carboxamide moiety, particularly at the C2 position, significantly modulates this basicity through inductive electron withdrawal.

This guide provides a rigorous analysis of the physicochemical properties of these salts. It details the structural mechanisms driving pKa shifts, the thermodynamics of salt disproportionation (


), and validated protocols for potentiometric determination. Understanding these dynamics is essential for optimizing the solubility-permeability trade-off in drug development.

Structural Dynamics & Ionization Theory

1.1 The Pharmacophore

The core scaffold consists of a saturated piperidine heterocycle linked to a carboxamide group. In medicinal applications (e.g., "caine" anesthetics), this is often a piperidine-2-carboxamide (pipecoloxylidide).

1.2 Mechanistic Modulation of pKa

The basicity of the piperidine nitrogen is the primary determinant of ionization.

  • Unsubstituted Piperidine: The nitrogen lone pair is highly available for protonation, resulting in a pKa of ~11.1. At physiological pH (7.4), it exists almost exclusively as a cation, limiting membrane permeability.

  • Piperidine Carboxamides: The carbonyl group of the amide is electron-withdrawing. Through the inductive effect (-I), it pulls electron density away from the piperidine ring. When the amide is at the C2 position (adjacent to the nitrogen), this effect is pronounced, lowering the pKa to the 7.6–8.1 range.

  • Biological Consequence: This shift is critical. It brings the pKa close to physiological pH, ensuring that a significant fraction (~15–35%) of the drug exists as the uncharged free base at pH 7.4, allowing for rapid nerve sheath penetration.

1.3 Diagram: Ionization Equilibrium Pathway

The following diagram illustrates the equilibrium between the salt form, the cationic species, and the lipophilic free base necessary for membrane transport.

IonizationPath cluster_0 Solid State cluster_1 Aqueous Solution (Micro-environment) cluster_2 Lipid Membrane Salt Piperidine-Carboxamide HCl Salt (Solid) Dissolved Dissociated Ions (BH+ + Cl-) Salt->Dissolved Dissolution (Fast) Dissolved->Dissolved pKa ~ 7.6 - 8.1 Base Free Base (B) (Uncharged) Dissolved->Base Deprotonation (pH > pKa) Permeation Membrane Permeation Base->Permeation Partitioning (LogD driven)

Caption: Equilibrium pathway showing the dissociation of the HCl salt and the pH-dependent conversion to the membrane-permeable free base.

Quantitative pKa Data

The following table synthesizes pKa values for key piperidine carboxamide derivatives compared to the parent heterocycle. Note the distinct drop in basicity due to the amide substitution.

CompoundStructure TypepKa (25°C)% Ionized at pH 7.4LogP (Oct/Water)
Piperidine Unsubstituted Heterocycle11.12>99.9%0.84
Mepivacaine N-Methyl-piperidine-2-carboxamide7.6~61%1.95
Lidocaine *(Reference Amide)7.9~76%2.44
Bupivacaine N-Butyl-piperidine-2-carboxamide8.1~83%3.41
Ropivacaine N-Propyl-piperidine-2-carboxamide8.1~83%2.90

*Lidocaine is included as a reference standard; it is a diethylamine acetamide, not a piperidine, but shares the mechanism of action.

Data Interpretation:

  • Mepivacaine (pKa 7.6): The lowest pKa in the series. At physiological pH, it has the highest fraction of unionized base (~39%), correlating with a rapid onset of action in clinical settings.

  • Bupivacaine (pKa 8.1): More basic.[1] At pH 7.4, only ~17% is unionized. Its high potency is driven by high lipophilicity (LogP 3.41) rather than favorable ionization ratios.

Salt Behavior & Disproportionation ( )[2][3][4]

For researchers developing liquid formulations or high-concentration salts, the concept of


 is critical.
3.1 The

Concept

 is the specific pH value at which the solubility of the salt equals the solubility of the free base.
  • If pH <

    
    :  The salt is the stable solid phase.
    
  • If pH >

    
    :  The free base is the stable solid phase.
    
3.2 Disproportionation Risk

Piperidine carboxamide HCl salts are acidic.[2] When dissolved, they lower the micro-environmental pH. However, if these salts are mixed with alkaline excipients or buffered to pH 7.4 (to reduce injection pain), the system may exceed


. This triggers disproportionation : the salt converts to the insoluble free base, causing precipitation.

Risk Mitigation:

  • Calculate

    
     using the equation: 
    
    
    
    .
  • Ensure formulation pH remains at least 1.0 unit below

    
    .
    

Disproportionation Start Formulation Design Check Calculate pH_max pH_max = pKa + log(S_salt/S_base) Start->Check Decision Target pH vs pH_max Check->Decision Safe Stable Solution (Salt form dominates) Decision->Safe pH < pH_max Risk Disproportionation Risk (Precipitation of Base) Decision->Risk pH > pH_max

Caption: Logical flow for assessing salt stability. Exceeding pH_max leads to precipitation of the free base.

Experimental Protocols: Potentiometric Titration

To determine the pKa of a novel piperidine carboxamide salt accurately, potentiometric titration is the gold standard. UV-metric methods are less suitable due to the lack of a chromophore near the ionizing center in some derivatives.

4.1 Materials
  • Titrator: Automated potentiometric titrator (e.g., Metrohm, Mettler Toledo) with a glass pH electrode.

  • Titrant: 0.1 M KOH (Carbonate-free). Note: NaOH is acceptable, but KOH is preferred to minimize glass electrode error.

  • Solvent: Degassed water (for soluble salts) or Methanol/Water co-solvent (for lipophilic bases).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

4.2 Step-by-Step Protocol
  • System Calibration:

    • Calibrate the electrode using a 3-point calibration (pH 4.01, 7.00, 10.00) at the specific experimental temperature (usually 25°C or 37°C).

  • Blank Titration:

    • Titrate the solvent + ISA background to determine the presence of dissolved

      
       or impurities.
      
  • Sample Preparation:

    • Weigh ~3–5 mg of the piperidine carboxamide salt.

    • Dissolve in 20 mL of solvent/ISA mixture.

    • Critical: If starting with the HCl salt, the initial pH will be acidic.

  • Titration:

    • Titrate with 0.1 M KOH.

    • Add titrant in small increments (e.g., 5–10 µL) to ensure equilibrium.

    • Record potential (mV) or pH after signal stabilization (<0.1 mV/s drift).

  • Data Analysis (Gran Plot):

    • Do not rely solely on the inflection point of the sigmoid curve.

    • Use a Gran Plot (linearization of the titration data) to precisely identify the equivalence point and

      
      .
      
    • Calculate pKa using the Henderson-Hasselbalch equation at the half-neutralization point.

TitrationWorkflow Step1 1. Calibrate Electrode (pH 4, 7, 10 @ 25°C) Step2 2. Prepare Sample (3-5mg Salt in 0.15M KCl) Step1->Step2 Step3 3. Titrate with KOH (0.1M, Carbonate-free) Step2->Step3 Step4 4. Data Acquisition (Wait for <0.1 mV/s drift) Step3->Step4 Step5 5. Analysis (Gran Plot & Bjerrum Plot) Step4->Step5

Caption: Validated workflow for potentiometric pKa determination of pharmaceutical salts.

References

  • Strichartz, G. R., et al. (1990). Physicochemical properties of local anesthetics. Handbook of Experimental Pharmacology. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa methodology and pHmax concepts). Link

  • Malamataris, S., & Avdeef, A. (2023). Kinetic Barriers to Disproportionation of Salts of Weakly Basic Drugs. Molecular Pharmaceutics. Link

  • PubChem Compound Summary. (2024). Mepivacaine (CID 4062). National Library of Medicine. Link

  • PubChem Compound Summary. (2024). Bupivacaine (CID 2474). National Library of Medicine. Link

Sources

Topic: A Comparative Analysis of N,N-Diallyl-4-piperidinecarboxamide: Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an active pharmaceutical ingredient's (API) form—most commonly a free base or a salt—is a critical decision in drug development, profoundly influencing its physicochemical properties, manufacturability, and clinical performance. This guide provides a detailed technical comparison between the N,N-Diallyl-4-piperidinecarboxamide free base and its hydrochloride (HCl) salt. While the free base offers higher lipophilicity and reactivity for certain synthetic applications, the HCl salt form generally provides significant advantages in aqueous solubility, chemical stability, and handling properties, which often translate to enhanced bioavailability.[1] This document will explore the underlying chemical principles for these differences, provide detailed experimental protocols for their characterization, and offer field-proven insights to guide researchers in selecting the optimal form for their specific application.

Introduction: The Strategic Importance of Salt Form Selection

N,N-Diallyl-4-piperidinecarboxamide belongs to the broad class of piperidine derivatives, a scaffold of immense interest in medicinal chemistry due to its prevalence in a wide array of bioactive compounds and natural products.[2] The core structure features a basic piperidine nitrogen, which can readily accept a proton, making it an ideal candidate for salt formation.[3] The process of converting an amine-containing API from its free base to a salt form is a fundamental strategy employed to overcome challenges such as poor water solubility and chemical instability.[4]

The choice between using the free base or a salt, such as the hydrochloride, is not trivial. It impacts every stage of development, from early-stage synthesis and formulation to clinical efficacy and shelf-life.[1] This guide will dissect the key differences between the free base and HCl salt of N,N-Diallyl-4-piperidinecarboxamide, providing a robust framework for informed decision-making.

Core Physicochemical Properties: A Tale of Two Forms

The fundamental differences between the free base and its HCl salt stem from the protonation of the tertiary amine within the piperidine ring. This single chemical modification dramatically alters the molecule's physical and chemical behavior.

Chemical Structure and Salt Formation

The free base form of N,N-Diallyl-4-piperidinecarboxamide possesses a lone pair of electrons on the piperidine nitrogen, rendering it basic and nucleophilic.[5] The formation of the hydrochloride salt is a straightforward acid-base reaction where the nitrogen's lone pair accepts a proton from hydrochloric acid, forming a positively charged quaternary ammonium ion, with the chloride ion serving as the counter-ion.[4]

G cluster_0 Free Base cluster_1 Reagent cluster_2 HCl Salt FreeBase N,N-Diallyl-4-piperidinecarboxamide (Free Base) Salt N,N-Diallyl-4-piperidinecarboxamide HCl (Hydrochloride Salt) FreeBase->Salt + HCl (Protonation) HCl Hydrochloric Acid (HCl)

Figure 1: Protonation of the free base to form the HCl salt.
Solubility

Perhaps the most significant difference lies in solubility. The ionic nature of the HCl salt allows it to readily interact with polar solvents like water, leading to substantially higher aqueous solubility compared to the more nonpolar free base.[3][6] This is a critical factor for oral and intravenous drug delivery, as higher solubility often correlates with a faster dissolution rate and improved absorption.[1][7]

Conversely, the free base typically exhibits greater solubility in nonpolar organic solvents, which can be an advantage during chemical synthesis, purification (e.g., chromatography), or for formulation in lipid-based delivery systems.[5][8]

Chemical and Physical Stability

Chemical Stability: Amine free bases can be susceptible to degradation, particularly through oxidation by atmospheric oxygen, which can lead to the formation of N-oxides and other impurities.[9][10] By protonating the nitrogen's lone pair, the HCl salt form sequesters these electrons, significantly reducing susceptibility to oxidative degradation and improving the compound's shelf life.[9]

Physical Stability: The HCl salt is a crystalline solid with a higher melting point than the free base, which is often an oil or low-melting solid.[11] Crystalline solids are generally preferred for pharmaceutical manufacturing due to their predictable properties, ease of handling, and better physical stability compared to amorphous or oily materials.

Hygroscopicity

A potential drawback of hydrochloride salts is their tendency to be hygroscopic, meaning they can absorb moisture from the atmosphere.[12] This is due to the strong interaction between the chloride ion and water molecules.[13][14] Hygroscopicity can pose significant challenges during manufacturing, such as affecting powder flow and causing clumping, and can also impact the chemical stability of the API by providing a medium for degradative reactions.[15] The free base form is typically much less hygroscopic.

pKa and pH-Dependent Behavior

The pKa of the conjugate acid (the protonated piperidine nitrogen) is the pH at which 50% of the molecules are in the ionized (salt) form and 50% are in the neutral (free base) form. The pKa of substituted piperidines typically falls in the range of 8-11.[16][17] This value is crucial for predicting the compound's behavior in different pH environments, such as the gastrointestinal tract.

  • In the acidic environment of the stomach (pH 1-3): Both the free base and the HCl salt will exist predominantly in the protonated, water-soluble salt form.

  • In the more neutral environment of the intestines (pH 6-7.5): A significant portion of the compound will convert to the more lipid-soluble free base form, which can facilitate absorption across cell membranes.

The relationship between pH, pKa, and solubility dictates the dissolution and absorption profile of the drug in vivo.

Table 1: Comparative Summary of Physicochemical Properties
PropertyN,N-Diallyl-4-piperidinecarboxamide Free BaseN,N-Diallyl-4-piperidinecarboxamide HCl SaltRationale & Implications
Physical State Often an oil or low-melting solidCrystalline solidCrystalline solids are easier to handle, purify, and formulate.[11]
Aqueous Solubility LowHighHigh solubility is crucial for oral and IV formulations and can improve bioavailability.[1][4]
Organic Solvent Solubility High (in nonpolar solvents)Low (in nonpolar solvents)High organic solubility is beneficial for synthesis and purification.[8]
Chemical Stability Prone to oxidationMore stable against oxidationProtonation of the nitrogen lone pair prevents oxidative degradation, increasing shelf life.[9][10]
Hygroscopicity LowPotentially highHigh hygroscopicity can cause handling, manufacturing, and stability issues.[12][15]
Melting Point LowerHigherHigher melting point indicates greater crystal lattice energy and physical stability.[11]
Reactivity Nucleophilic (at piperidine N)Non-nucleophilic (piperidine N is protonated)The free base is required for reactions involving the piperidine nitrogen (e.g., alkylation).[5]

Implications for Research and Drug Development

AreaImpact of Choosing Free BaseImpact of Choosing HCl Salt
Formulation Suitable for non-aqueous or lipid-based formulations. May require solubilizing agents for aqueous delivery.Preferred for aqueous formulations (oral solutions, injectables). May require humidity control during manufacturing.[12]
Bioavailability Absorption may be limited by poor dissolution (dissolution rate-limited).Higher aqueous solubility can lead to faster dissolution and potentially higher bioavailability.[1]
Handling & Storage May be an oil, making it difficult to weigh and handle. Less prone to moisture uptake.Crystalline solid is easy to handle. Requires storage in controlled humidity environments to prevent moisture absorption.[15]
Synthesis The reactive form needed for further synthetic modifications at the piperidine nitrogen.[5]A stable, solid form ideal for purification and long-term storage post-synthesis.[10]

Experimental Protocols for Characterization

To empirically determine the properties of the free base and HCl salt, the following standardized protocols are recommended.

Protocol 1: Preparation of the HCl Salt from the Free Base
  • Objective: To convert the free base into its hydrochloride salt for comparative studies.

  • Causality: This protocol utilizes a simple acid-base reaction. Using HCl in a solvent where the salt is insoluble allows for precipitation and easy isolation.

  • Materials: N,N-Diallyl-4-piperidinecarboxamide free base, 2M HCl in diethyl ether, anhydrous diethyl ether, magnetic stirrer, round-bottom flask, dropping funnel, filtration apparatus.

  • Procedure:

    • Dissolve 1.0 g of the free base in 20 mL of anhydrous diethyl ether in a round-bottom flask with stirring.

    • Cool the solution in an ice bath (0-5 °C).

    • Slowly add 1.1 molar equivalents of 2M HCl in diethyl ether dropwise via a dropping funnel over 15 minutes.

    • Observe for the formation of a precipitate.

    • Continue stirring in the ice bath for an additional 30 minutes after the addition is complete.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

    • Dry the resulting white solid under vacuum at 40 °C to a constant weight.

    • Validation: Confirm identity and purity via ¹H NMR spectroscopy (observe shifts in protons adjacent to the piperidine nitrogen), melting point analysis, and elemental analysis.

G cluster_0 cluster_1 cluster_2 A Weigh Free Base & HCl Salt B Solubility Test (Shake-Flask) A->B C Hygroscopicity Test (Desiccator Method) A->C D Stability Test (Forced Degradation) A->D E HPLC Analysis B->E F Gravimetric Analysis C->F G HPLC Purity Analysis D->G

Figure 3: Parallel workflow for comparative characterization.

Conclusion and Recommendations

The selection between the N,N-Diallyl-4-piperidinecarboxamide free base and its HCl salt is a strategic choice dictated by the intended application.

  • The HCl salt is unequivocally the superior choice for most pharmaceutical development applications, especially for oral or injectable formulations. Its enhanced aqueous solubility, superior chemical stability, and solid-state properties provide a more reliable and manufacturable drug candidate. [1][3][9]The primary challenge to address is its potential hygroscopicity, which requires careful control of humidity during storage and manufacturing. [12]

  • The free base remains essential for synthetic chemistry, where the nucleophilicity of the piperidine nitrogen is required for further molecular elaboration. [5]It may also be considered for formulation in specific non-aqueous or lipid-based delivery systems where its lipophilicity is an advantage.

Ultimately, the comprehensive experimental characterization outlined in this guide is paramount. By generating empirical data on solubility, stability, and hygroscopicity, researchers can make a data-driven decision, ensuring the selection of the optimal form of N,N-Diallyl-4-piperidinecarboxamide to advance their research and development goals.

References

  • Vertex AI Search. (2015, August 24). Why are organic amines often more stable as the HCl salt than in the free base form?
  • The Royal Society of Chemistry. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing).
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
  • ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF.
  • Benchchem. (n.d.). synthesis and characterization of amine perchlorate salts.
  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt?
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation.
  • ECHEMI. (n.d.). Difference between amino acid free base and its hydrochloride salt?
  • Scribd. (n.d.). Amine System Chemical Analysis Guide | PDF | Salt (Chemistry).
  • The Royal Society of Chemistry. (n.d.). Characterization of amines by Fast Black K salt in thin-layer chromatography - Analyst (RSC Publishing).
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base.
  • Thermo Fisher Scientific. (n.d.). Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
  • Sciencemadness Discussion Board. (2015, December 4). Hydrochloride vs non-hydrochloride compounds.
  • PMC. (2023, February 8). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline.
  • Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?
  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts.
  • Reddit. (2017, June 30). Amino Acid Freebase vs. HCl Salt : r/chemistry.
  • EPTQ. (n.d.). Chemical analysis in amine system operations.
  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid?
  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation : r/chemistry.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals.
  • Sigma-Aldrich. (n.d.). 4-Piperidinecarboxamide 97 39546-32-2.
  • PubChem. (n.d.). Piperidine-4-carboxamide hydrochloride | C6H13ClN2O | CID 17860666.
  • Google Patents. (n.d.). CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof.
  • Alfa Chemistry. (n.d.). pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.
  • Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubChemLite. (n.d.). 4-piperidinecarboxamide, n-[(1s)-3-[4-[ethyl[2-[4-(methylsulfonyl)phenyl]acetyl]amino]-1-piperidinyl]-1-phenylpropyl]-1-[(4-fluorophenyl)sulfonyl]-.
  • ResearchGate. (n.d.). pKa values of common substituted piperazines.
  • PMC. (2025, June 23). Selective synthesis of gem-dihalopiperidines and 4-halo-1,2,3,6-tetrahydropyridines from halogen substituted homoallylic benzenesulfonamides and aldehydes.
  • MDPI. (2022, July 22). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • NIH PubChem. (n.d.). 4-Piperidinecarboxamide | C6H12N2O | CID 3772.
  • ChemicalBook. (n.d.). N,N-diallylpiperidine-4-carboxamide CAS#.
  • Sigma-Aldrich. (n.d.). Ethyl 4-allylpiperidine-4-carboxylate hydrochloride | 1186663-51-3.
  • Ambeed.com. (n.d.). 1159825-32-7 | Piperidine-4-carbaldehyde hydrochloride.
  • ResearchGate. (2025, August 6). Piperidine Catalyzed Four-component Strategy for the Facile Access of Polyfunctionalized 1,4-Dihydropyridines at Ambient Conditions.

Sources

Methodological & Application

The Strategic Application of N,N-Diallyl-4-piperidinecarboxamide as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the synthesis and potential applications of N,N-Diallyl-4-piperidinecarboxamide as a pivotal intermediate in the development of complex pharmaceutical agents. While not a widely documented compound, its unique structural features, namely the piperidine core and the N,N-diallyl amide moiety, present compelling opportunities for innovative synthetic strategies. This document provides detailed protocols for its preparation and outlines its prospective utility in the synthesis of novel therapeutic candidates, with a particular focus on the development of opioid receptor modulators. The protocols and applications detailed herein are grounded in established principles of organic chemistry and are intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a rigid scaffold for the precise spatial orientation of pharmacophoric elements. This versatility has led to the incorporation of the piperidine core in drugs targeting a wide range of biological systems, including but not limited to, opioid receptors, muscarinic receptors, and various enzymes.[1][2] The functionalization of the piperidine ring, particularly at the 1- and 4-positions, is a cornerstone of medicinal chemistry, enabling the fine-tuning of a compound's pharmacological profile.

This guide focuses on a specific, yet underexplored, derivative: N,N-Diallyl-4-piperidinecarboxamide. We will explore its synthesis and propose its application as a strategic intermediate, leveraging the unique reactivity of the N,N-diallyl amide group as both a protecting group and a precursor for further molecular elaboration.

Synthesis of N,N-Diallyl-4-piperidinecarboxamide

The synthesis of N,N-Diallyl-4-piperidinecarboxamide can be efficiently achieved from commercially available 4-piperidinecarboxylic acid in a three-step sequence. This protocol is designed for scalability and high fidelity, ensuring a reliable supply of the intermediate for downstream applications.

Protocol 1: Synthesis of N,N-Diallyl-4-piperidinecarboxamide

Step 1: Esterification of 4-Piperidinecarboxylic Acid

This initial step converts the carboxylic acid to its methyl ester, facilitating the subsequent amidation.

  • Materials: 4-Piperidinecarboxylic acid, Methanol (MeOH), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend 4-piperidinecarboxylic acid (1.0 eq) in anhydrous methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain methyl 4-piperidinecarboxylate hydrochloride as a white solid.

Step 2: Amidation with Diallylamine

The methyl ester is then converted to the corresponding N,N-diallyl amide.

  • Materials: Methyl 4-piperidinecarboxylate hydrochloride, Diallylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Suspend methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) in dichloromethane.

    • Add triethylamine (2.5 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add diallylamine (1.5 eq) and continue stirring at room temperature for 24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N,N-Diallyl-4-piperidinecarboxamide.

Step 3: (Optional) N-Alkylation of the Piperidine Ring

The secondary amine of the piperidine ring can be functionalized at this stage to introduce desired substituents. For instance, introduction of a benzyl group is a common strategy in pharmaceutical synthesis.

  • Materials: N,N-Diallyl-4-piperidinecarboxamide, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve N,N-Diallyl-4-piperidinecarboxamide (1.0 eq) in acetonitrile.

    • Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

    • Heat the mixture to reflux for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield N-Benzyl-N',N'-diallyl-4-piperidinecarboxamide.

Application in the Synthesis of Opioid Receptor Modulators: A Hypothetical Pathway

The N,N-diallyl amide functionality of N,N-Diallyl-4-piperidinecarboxamide can be envisioned as a masked primary amide or a precursor for more complex heterocyclic systems. The allyl groups can be selectively removed under mild conditions, revealing the primary amide for further transformations. This section outlines a hypothetical, yet chemically sound, synthetic route to a novel opioid receptor modulator, leveraging our target intermediate.

The rationale behind using a diallylated amide lies in its potential for orthogonal deprotection strategies. The allyl groups on the amide are stable to many conditions used to modify other parts of the molecule but can be removed selectively using palladium catalysis.[3] This allows for late-stage functionalization of the amide nitrogen, a key position for modulating pharmacological activity.

Workflow for the Synthesis of a Hypothetical Opioid Antagonist

G A N,N-Diallyl-4-piperidinecarboxamide B N-Alkylation with (2-bromoethyl)benzene A->B C N-Phenethyl-N',N'-diallyl-4-piperidinecarboxamide B->C D Palladium-Catalyzed Deallylation C->D E N-Phenethyl-4-piperidinecarboxamide (Primary Amide) D->E F Hofmann Rearrangement E->F G 4-Amino-1-phenethylpiperidine F->G H Coupling with a Carboxylic Acid Moiety G->H I Final API (Hypothetical Opioid Antagonist) H->I

Caption: Proposed synthetic workflow for a hypothetical opioid antagonist.

Protocol 2: Synthesis of a 4-Amino-1-phenethylpiperidine Intermediate

This protocol details the conversion of N,N-Diallyl-4-piperidinecarboxamide to a key 4-aminopiperidine intermediate, a common scaffold in opioid receptor ligands.

Step 1: N-Phenethylation

  • Materials: N,N-Diallyl-4-piperidinecarboxamide, (2-Bromoethyl)benzene, Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve N,N-Diallyl-4-piperidinecarboxamide (1.0 eq) in DMF.

    • Add sodium bicarbonate (3.0 eq) and (2-bromoethyl)benzene (1.5 eq).

    • Heat the reaction mixture to 80 °C for 12 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and pour into water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Deprotection of the Diallyl Amide

The selective removal of the allyl groups is achieved using a palladium catalyst.[3]

  • Materials: N-Phenethyl-N',N'-diallyl-4-piperidinecarboxamide, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], N,N-Dimethylbarbituric acid (NDMBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-phenethylated intermediate (1.0 eq) in DCM.

    • Add N,N-Dimethylbarbituric acid (3.0 eq) as an allyl scavenger.

    • Add a catalytic amount of Pd(PPh₃)₄ (0.05 eq).

    • Stir the reaction at room temperature for 4 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the primary amide, N-Phenethyl-4-piperidinecarboxamide.

Step 3: Hofmann Rearrangement to the 4-Aminopiperidine

The primary amide is converted to the corresponding primary amine via a Hofmann rearrangement.

  • Materials: N-Phenethyl-4-piperidinecarboxamide, Bromine (Br₂), Sodium hydroxide (NaOH), Water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water and cool to 0 °C.

    • Slowly add bromine to the cold NaOH solution to form sodium hypobromite.

    • In a separate flask, dissolve N-Phenethyl-4-piperidinecarboxamide in a minimal amount of a suitable solvent and cool to 0 °C.

    • Slowly add the cold sodium hypobromite solution to the amide solution.

    • Stir the reaction at 0 °C for 1 hour, then warm to room temperature and heat to 70 °C for 2 hours.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., DCM).

    • Dry the organic layer and concentrate to obtain the crude 4-Amino-1-phenethylpiperidine, which can be purified by distillation or crystallization of its salt.

This 4-aminopiperidine intermediate is a valuable building block for the synthesis of a variety of pharmacologically active molecules, including analogues of fentanyl and other potent analgesics.

Data Summary

IntermediateMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepTypical Yield (%)
Methyl 4-piperidinecarboxylate HClC₇H₁₄ClNO₂179.64Esterification>95
N,N-Diallyl-4-piperidinecarboxamideC₁₂H₂₀N₂O208.30Amidation80-90
N-Benzyl-N',N'-diallyl-4-piperidinecarboxamideC₁₉H₂₆N₂O298.43N-Alkylation85-95
4-Amino-1-phenethylpiperidineC₁₃H₂₀N₂204.31Hofmann Rearrangement60-70

Conclusion and Future Perspectives

N,N-Diallyl-4-piperidinecarboxamide, while not a conventional pharmaceutical intermediate, presents a compelling platform for the development of novel synthetic methodologies. Its preparation from readily available starting materials is straightforward, and the unique reactivity of the N,N-diallyl amide group offers strategic advantages in complex molecule synthesis. The protocols and hypothetical applications outlined in this guide are intended to stimulate further research into the utility of this and similar intermediates. The ability to mask and later unmask a primary amide functionality in a controlled manner is a powerful tool in the medicinal chemist's arsenal. Future work could explore the intramolecular cyclization of the diallyl amide moiety to construct novel heterocyclic systems, further expanding the synthetic utility of this versatile intermediate.

References

  • Ansari, S., Mushtaq, N., Leghari, Q. A., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of the Chemical Society of Pakistan, 39(2), 235-243.
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Garro-Helion, F., Merzouk, A., & Guibé, F. (1993). Mild and Selective Palladium(0)-Catalyzed Deallylation of Allylic Amines. Allylamine and Diallylamine as Very Convenient Ammonia Equivalents for the Synthesis of Primary Amines. The Journal of Organic Chemistry, 58(22), 6109-6113.
  • Alonso, E., Ramón, D. J., & Yus, M. (1997).
  • Kitov, P. I., & Bundle, D. R. (2001). A New One-Pot Method for the Removal of O- and N-Allyl Protecting Groups under Oxidative Conditions at Near Neutral pH. Organic Letters, 3(18), 2835-2838.
  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Professor Dave Explains. (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by C-N bond cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • EFFECTS OF NEW PIPERIDINE DERIVATIVES WITH SUBSTITUTIONS IN THE 1ST AND 4TH POSITIONS IN NALOXONE SENSITIVE ANALGESY. (2021).
  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.

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Application Note: Precision Copolymerization of N,N-Diallyl-4-piperidinecarboxamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the precise determination and optimization of copolymerization ratios for N,N-Diallyl-4-piperidinecarboxamide HCl (DAPC-HCl) .

Executive Summary

N,N-Diallyl-4-piperidinecarboxamide HCl (DAPC-HCl ) is a specialized functional monomer combining the cyclopolymerization capability of a diallyl motif with the pH-responsive, bioactive potential of a piperidine ring. It is increasingly utilized in the synthesis of cationic polyelectrolytes for gene delivery vectors, antimicrobial hydrogels, and smart water treatment agents.

Unlike simple vinyl monomers, DAPC-HCl undergoes Butler’s cyclopolymerization , forming pyrrolidine or piperidine rings in the polymer backbone. This mechanism introduces steric and kinetic complexities that deviate from standard copolymerization models. This guide provides a validated protocol for determining reactivity ratios (


) and optimizing feed compositions to achieve target copolymer architectures.

Mechanistic Insight: The Cyclopolymerization Challenge

To control the copolymer composition, one must first understand the propagation thermodynamics. DAPC-HCl does not polymerize linearly; it cyclizes.

The Butler Mechanism

Upon radical initiation, the DAPC-HCl monomer undergoes an alternating intramolecular-intermolecular propagation sequence:

  • Radical Attack: The initiator attacks one allyl double bond.

  • Intramolecular Cyclization: The radical attacks the second allyl group before reacting with another monomer, forming a thermodynamically stable 5-membered pyrrolidine ring (kinetic control) or a 6-membered piperidine ring (thermodynamic control).

  • Intermolecular Propagation: The cyclic radical reacts with a comonomer (e.g., Acrylamide,

    
    ) or another DAPC unit.
    
Visualization of the Pathway

Cyclopolymerization cluster_kinetics Critical Competition Monomer DAPC-HCl (Diallyl Monomer) Radical1 Mono-allyl Radical (Unstable) Monomer->Radical1 Initiation (I•) CyclicRadical Cyclic Radical (Pyrrolidinium Ring) Radical1->CyclicRadical Intramolecular Cyclization (k_c) HomoPoly Homopolymer Sequence CyclicRadical->HomoPoly + DAPC (k_11) CoPoly Copolymer Sequence CyclicRadical->CoPoly + Comonomer (k_12)

Figure 1: Kinetic pathway of DAPC-HCl cyclopolymerization. The efficiency of cyclization (


) vs. linear propagation determines the degree of residual unsaturation (crosslinking potential).

Protocol: Determination of Reactivity Ratios

Precise tailoring of the copolymer requires knowledge of the reactivity ratios (


). Since DAPC-HCl is an ionic monomer, its reactivity is highly sensitive to ionic strength  and pH .

Objective: Determine


 and 

to predict the Feed (

) vs. Copolymer (

) Composition.
Materials & Preparation
  • Monomer 1 (M1): DAPC-HCl. Critical: Must be recrystallized from ethanol/acetone to remove amine precursors which act as chain transfer agents.

  • Monomer 2 (M2): Acrylamide (AM) or Acrylic Acid (AA).

  • Solvent: Deionized water (pH adjusted to 4.5 to maintain HCl salt stability).

  • Initiator: V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) is preferred over persulfates to prevent oxidation of the piperidine ring.

Experimental Workflow (Low Conversion Method)

To use the differential copolymerization equation (Mayo-Lewis), conversion must be kept < 10% to assume constant feed concentration.

  • Feed Preparation: Prepare 5 reaction vessels with varying molar ratios of M1:M2 (e.g., 10:90, 30:70, 50:50, 70:30, 90:10). Total monomer concentration: 1.0 M.

  • Degassing: Purge with

    
     for 30 mins. Oxygen is a potent inhibitor for diallyl monomers.
    
  • Initiation: Add V-50 (0.5 mol% relative to total monomer). Incubate at 50°C.

  • Quenching: Stop reaction immediately upon observing viscosity increase or after set time (approx. 30-60 mins). Pour into excess cold acetone (non-solvent).

  • Purification: Wash precipitate 3x with acetone/ethanol mix to remove unreacted monomer. Vacuum dry at 40°C.

Analytical Characterization

H-NMR Spectroscopy is the gold standard for composition analysis.

  • Solvent:

    
    .
    
  • Key Signals:

    • DAPC-HCl: Cyclic ring protons (broad peaks at 3.0–4.0 ppm). Note: The allyl vinyl peaks (5.0–6.0 ppm) should be absent if cyclization is complete.

    • Acrylamide: Backbone methylene/methine protons (1.5–2.3 ppm).

  • Integration: Calculate mole fraction

    
     (DAPC) in the polymer using the ratio of signal integrals.
    

Data Analysis & Modeling

Do not rely solely on linearizing plots (Fineman-Ross) as they statistically bias error. Use the Non-Linear Least Squares (NLLS) method, but verify with Kelen-Tüdös for visual inspection.

The Kelen-Tüdös Method (Verification)

Plot


 vs 

:

Where:
  • 
     (Feed molar ratio)
    
  • 
     (Copolymer molar ratio)
    
Interpreting the Ratios
ScenarioValuesImplication for DAPC-HCl
Ideal Random

Uniform distribution of piperidine charges. Ideal for rheology modifiers.
Alternating

Highly regular charge spacing. Common with electron-donor/acceptor pairs (e.g., DAPC + Maleic Anhydride).
Blocky

"Clustering" of cationic charges. High charge density zones.
Drifting

DAPC is consumed rapidly. Requires "Starved Feed" protocol to maintain uniformity.

Field Note: Diallyl ammonium salts typically show


 with Acrylamide, leading to slightly alternating tendencies.

Troubleshooting & Optimization

Effect of pH and Ionic Strength

DAPC-HCl is a cationic polyelectrolyte.

  • Low pH (< 3): Amide hydrolysis risk.

  • High pH (> 9): Deprotonation of the piperidine HCl salt (

    
    ). The monomer becomes neutral/hydrophobic, causing precipitation or radical transfer to the amine (degradative chain transfer). Keep pH between 4 and 7. 
    
  • Ionic Strength: High salt (NaCl) shields the cationic charge, reducing electrostatic repulsion between the growing polymer chain radical and the incoming cationic monomer. This increases

    
     (DAPC reactivity).
    
Controlling Molecular Weight

Diallyl monomers suffer from degradative chain transfer to the allylic monomer, limiting molecular weight (


).
  • Solution: Use a "Template Polymerization" approach or high monomer concentration (> 2.0 M) to favor propagation over transfer.

Workflow Diagram

Optimization Start Start: Define Target Charge Density SelectComonomer Select Comonomer (Neutral vs Anionic) Start->SelectComonomer CheckSolubility Is Monomer Soluble at pH 5? SelectComonomer->CheckSolubility AdjustpH Adjust pH (4-7) or Add Cosolvent (DMSO) CheckSolubility->AdjustpH No RunScreen Run 10% Conversion Screen (5 Ratios) CheckSolubility->RunScreen Yes AdjustpH->RunScreen AnalyzeNMR H-NMR Analysis (Calculate F1 vs f1) RunScreen->AnalyzeNMR CalcReact Calculate r1, r2 (Kelen-Tüdös) AnalyzeNMR->CalcReact Decision Is Composition Uniform? CalcReact->Decision StarvedFeed Implement Starved Feed Protocol Decision->StarvedFeed No (Drift) Final Final Protocol Established Decision->Final Yes StarvedFeed->Final

Figure 2: Decision tree for optimizing DAPC-HCl copolymerization conditions.

References

  • Butler, G. B. (1949). "Polymerization of di-olefinic compounds." Journal of the American Chemical Society.

  • Kelen, T., & Tüdös, F. (1975). "Analysis of the Linear Methods for Determining Copolymerization Reactivity Ratios. I. A New Improved Linear Graphic Method." Journal of Macromolecular Science: Part A - Chemistry.

  • Wandrey, C., et al. (1999). "Copolymerization of Diallyldimethylammonium Chloride and Acrylamide in Solution." Macromolecular Chemistry and Physics.

  • Jaeger, W., et al. (2010). "Polymers of N,N-diallyl-N,N-dimethylammonium chloride and their application in water treatment." Progress in Polymer Science.

  • Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 6: Copolymerization).[1]

Sources

Troubleshooting & Optimization

Removing unreacted allyl chloride from piperidine carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Piperidine Carboxamide

A Guide to the Effective Removal of Unreacted Allyl Chloride

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of piperidine carboxamide derivatives, specifically addressing the challenges associated with the removal of unreacted allyl chloride. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted allyl chloride crucial in my piperidine carboxamide synthesis?

A: Complete removal of unreacted allyl chloride is critical for several reasons. Allyl chloride is a toxic and reactive alkylating agent[1]. Its presence in the final product can lead to undesired side reactions, compromise the purity and stability of your target compound, and interfere with downstream biological assays. Regulatory standards for pharmaceutical compounds necessitate the stringent removal of such reactive impurities.

Q2: What are the primary challenges in separating allyl chloride from my product?

A: The main challenges stem from the physical properties of allyl chloride. It has a low boiling point (45°C), making it volatile but also prone to removal under vacuum[2][3][4][5]. However, its slight solubility in some organic solvents used for workup can make complete removal by simple extraction difficult[1][6].

Q3: I've performed an aqueous workup, but I still see traces of allyl chloride in my NMR spectrum. What should I do?

A: This is a common issue. While an aqueous workup is a good first step, it may not be sufficient for complete removal. Consider subsequent purification steps such as distillation (if your product is thermally stable), or column chromatography for higher purity[7].

Q4: Can I use a chemical scavenger to quench the excess allyl chloride?

A: Yes, quenching with a nucleophilic scavenger is a viable strategy. A volatile amine, such as diethylamine or n-butylamine, can be added to the reaction mixture upon completion to react with the excess allyl chloride[8]. The resulting allylamine is often more easily separated during the workup.

Troubleshooting Guide

Issue 1: Residual Allyl Chloride Detected After Standard Aqueous Workup

Root Cause Analysis:

Allyl chloride possesses some solubility in common organic extraction solvents like dichloromethane (DCM) and ethyl acetate[6]. During a standard aqueous workup, partitioning may not be completely effective, leaving trace amounts of allyl chloride in the organic layer with your product.

Recommended Solutions & Protocols:

  • Solution A: Brine Wash Enhancement

    • Principle: Increasing the ionic strength of the aqueous phase can decrease the solubility of organic compounds in it, a phenomenon known as the "salting out" effect. This can improve the partitioning of allyl chloride into the organic phase, which can then be more effectively removed. However, the primary benefit of a brine wash here is to remove residual water from the organic layer, which can help in the subsequent drying and solvent removal steps.

    • Protocol:

      • After the initial aqueous washes (e.g., with saturated sodium bicarbonate), wash the organic layer with a saturated sodium chloride solution (brine).

      • Separate the layers.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

      • Filter and concentrate under reduced pressure.

  • Solution B: Co-evaporation with a Higher Boiling Point Solvent

    • Principle: Allyl chloride's volatility can be exploited. By adding a solvent with a higher boiling point than allyl chloride but lower than your product, you can effectively "chase" the allyl chloride out during rotary evaporation.

    • Protocol:

      • After the initial concentration of the organic layer, add a volume of a suitable solvent (e.g., toluene or ethyl acetate).

      • Re-concentrate the mixture on the rotary evaporator. The vapor pressure of the allyl chloride will cause it to be removed along with the higher-boiling solvent[8].

      • Repeat if necessary.

Issue 2: Product is Thermally Labile, Precluding Distillation

Root Cause Analysis:

Many substituted piperidine carboxamides are complex molecules that can degrade at elevated temperatures, making distillation an unsuitable purification method.

Recommended Solutions & Protocols:

  • Solution A: Flash Column Chromatography

    • Principle: This is a highly effective method for separating compounds with different polarities[7][9]. Allyl chloride is nonpolar and will elute quickly, while your more polar piperidine carboxamide product will be retained longer on the silica gel.

    • Protocol:

      • Adsorb the crude product onto a small amount of silica gel.

      • Prepare a silica gel column with an appropriate non-polar solvent system (e.g., hexanes/ethyl acetate).

      • Load the adsorbed product onto the column.

      • Elute the column, starting with a high percentage of the non-polar solvent to first remove the allyl chloride.

      • Gradually increase the polarity of the solvent system to elute your desired product.

      • Monitor the fractions by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Solution B: Chemical Quenching Followed by Extraction

    • Principle: Introduce a nucleophile that reacts with the excess allyl chloride to form a new compound that is more easily separated.

    • Protocol:

      • Upon reaction completion (monitored by TLC or LC-MS), cool the reaction mixture to 0°C.

      • Slowly add a volatile secondary amine, such as diethylamine (1.5 equivalents relative to the excess allyl chloride).

      • Allow the mixture to stir at room temperature for 1-2 hours.

      • Proceed with a standard aqueous workup. The resulting N-allyldiethylamine is more polar than allyl chloride and can be more readily removed by aqueous extraction.

Data Summary Table

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Water SolubilityKey Separation Characteristics
Allyl Chloride76.53[3]45[2][3][4]Slightly soluble (0.36 g/100 mL at 20°C)[10]Highly volatile, nonpolar.
Piperidine Carboxamide (example)VariesTypically >200VariesGenerally polar, less volatile.
N-Allyldiethylamine113.22111-113SolubleMore polar than allyl chloride.

Experimental Workflow Diagrams

Workflow for Allyl Chloride Removal

cluster_purification Further Purification Options start Crude Reaction Mixture (Product + Unreacted Allyl Chloride) workup Aqueous Workup (e.g., NaHCO3 wash) start->workup brine Brine Wash workup->brine dry Dry (Na2SO4) brine->dry concentrate Concentrate dry->concentrate check_purity Check Purity (e.g., NMR, LC-MS) concentrate->check_purity distillation Distillation (for thermally stable products) check_purity->distillation Impure & Thermally Stable chromatography Column Chromatography (for thermally labile products) check_purity->chromatography Impure & Thermally Labile quench Chemical Quench (e.g., with diethylamine) check_purity->quench Alternative to Physical Separation end_node Pure Piperidine Carboxamide check_purity->end_node Pure distillation->end_node chromatography->end_node quench->workup Re-enter Workup

Caption: Decision workflow for removing unreacted allyl chloride.

Reaction and Quenching Scheme

cluster_reaction N-Alkylation Reaction cluster_quench Quenching Step piperidine Piperidine Carboxamide product N-Allylpiperidine Carboxamide piperidine->product + allyl_chloride Allyl Chloride (Excess) allyl_chloride->product unreacted_allyl Unreacted Allyl Chloride diethylamine Diethylamine quenched_product N-Allyldiethylamine unreacted_allyl->quenched_product + diethylamine->quenched_product

Caption: Reaction scheme showing the quenching of excess allyl chloride.

References

  • Wikipedia. (2023, December 1). Allyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). Allyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Olin Corporation. (n.d.). ALLYL CHLORIDE. Retrieved from [Link]

  • Chemdad Co., Ltd. (n.d.). Allyl chloride. Retrieved from [Link]

  • Reddit. (2022, November 10). Quenches for Allyl chloride and MOM-Chloride. r/Chempros. Retrieved from [Link]

  • Reddit. (2022, January 8). Best way to remove Allyl Alcohol from reaction mixture. r/Chempros. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Retrieved from [Link]

  • MDPI. (2018, May 5). Palladium-Catalyzed Isomerization-Coupling Reactions of Allyl Chloride with Amines to Generate Functionalized Phosphorus Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of allyl chloride - US5723703A.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • European Patent Office. (n.d.). PURIFICATION OF ALLYL CHLORIDE - EP 0773915 B1. Retrieved from [Link]

  • Turton, R. (n.d.). Separations and Reactors Design Project Production of Allyl Chloride. Retrieved from [Link]

  • Chemsrc. (2025, August 20). ALLYL CHLORIDE | CAS#:107-05-1. Retrieved from [Link]

  • Intratec.us. (n.d.). Allyl Chloride Production. Retrieved from [Link]

  • CloudSDS. (n.d.). Everything You Should Know About Allyl Chloride. Retrieved from [Link]

  • MDPI. (2022, January 1). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, March 26). ALLYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). Stereoselective synthesis of piperidine derivatives - WO2010077798A2.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Allyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • American Chemical Society. (n.d.). New approaches to amide arylation and alkylation under mild conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of an allyl amine and quaternary diallyl ammonium compounds therefrom - WO1987000831A1.
  • PubMed. (2010, December 13). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of N,N-Diallyl-4-piperidinecarboxamide HCl: A Comparative Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth, comparative analysis of the 1H NMR spectrum of N,N-Diallyl-4-piperidinecarboxamide hydrochloride. Moving beyond a simple peak-by-peak assignment, we will delve into the causal relationships between the molecule's structure and its spectral features, drawing comparisons with related chemical entities to provide a comprehensive interpretive framework.

The Structural Landscape of N,N-Diallyl-4-piperidinecarboxamide HCl

Before dissecting its spectral signature, understanding the molecular architecture of N,N-Diallyl-4-piperidinecarboxamide HCl is crucial. The molecule is comprised of three key structural motifs: a piperidine ring, a carboxamide linker, and two N-allyl groups. The hydrochloride salt form implies that the basic nitrogen of the piperidine ring is protonated. This protonation significantly influences the electronic environment of the neighboring protons, a key factor in their chemical shifts.

Predicting the 1H NMR Spectrum: A First-Principles Approach

In the absence of a published reference spectrum for N,N-Diallyl-4-piperidinecarboxamide HCl, we can construct a predicted spectrum based on the well-established chemical shifts of its constituent fragments. This predictive exercise serves as a powerful tool for initial spectral interpretation.

A Logical Workflow for Spectral Prediction

Caption: A workflow diagram illustrating the steps to predict a 1H NMR spectrum.

Predicted Chemical Shifts and Multiplicities:

Predicted Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
Piperidine Ring Protons
H2ax, H6ax (axial)~3.2 ppmTriplet of doublets (td)Deshielded by the adjacent protonated nitrogen.
H2eq, H6eq (equatorial)~3.4 ppmDoublet of triplets (dt)Deshielded by the adjacent protonated nitrogen.
H3ax, H5ax (axial)~2.0 ppmMultiplet (m)Shielded relative to H2/H6.
H3eq, H5eq (equatorial)~2.1 ppmMultiplet (m)Shielded relative to H2/H6.
H4~2.6 ppmTriplet of triplets (tt)Deshielded by the adjacent carboxamide group.
Diallyl Group Protons
N-CH2 (allyl)~3.6-4.0 ppmDoublet (d)Deshielded by the adjacent nitrogen and influenced by amide bond rotation.
=CH- (allyl)~5.8-6.1 ppmMultiplet (m)Vinylic proton with complex coupling.
=CH2 (allyl, cis)~5.4-5.6 ppmDoublet of doublets (dd)Vinylic proton with geminal and vicinal coupling.
=CH2 (allyl, trans)~5.5-5.7 ppmDoublet of doublets (dd)Vinylic proton with geminal and vicinal coupling.
Amide & HCl Protons
NH+~9.0-10.0 ppmBroad singlet (br s)Exchangeable proton on the piperidine nitrogen.

Comparative Spectral Analysis: Learning from Analogs

To refine our interpretation, we will now compare our predicted spectrum with the known 1H NMR data of structurally related compounds.

The Piperidine Moiety: A Comparison with Piperidine Hydrochloride

The 1H NMR spectrum of simple piperidine shows signals for the α-protons (adjacent to nitrogen) around 2.8 ppm and the β- and γ-protons between 1.5 and 1.7 ppm.[1] In our target molecule, the α-protons (H2, H6) are expected to be shifted further downfield due to the electron-withdrawing effect of the protonated nitrogen and the adjacent carboxamide group. This is consistent with data for other piperidine derivatives where substitution at the nitrogen or on the ring leads to significant changes in chemical shifts.[2][3][4][5][6]

The Diallylamine Fragment: Insights from Diallylamine Hydrochloride

The 1H NMR spectrum of diallylamine hydrochloride provides a direct comparison for the N-allyl groups in our molecule.[7] In diallylamine hydrochloride, the N-CH2 protons appear around 3.6 ppm, the internal vinylic proton (=CH-) at approximately 6.1 ppm, and the terminal vinylic protons (=CH2) between 5.4 and 5.6 ppm.[7] These values align well with our predictions for the diallyl groups in N,N-Diallyl-4-piperidinecarboxamide HCl.

The Carboxamide Linker: The Impact of Amide Bond Rotation

A critical feature of the 1H NMR spectra of N,N-disubstituted amides is the potential for observing distinct signals for the two N-alkyl groups due to restricted rotation around the C-N amide bond.[7][8] This phenomenon, known as amide bond isomerism, can lead to a doubling of the signals for the allyl protons. The rate of this rotation is temperature-dependent, and at room temperature, it is often slow enough on the NMR timescale to result in separate peaks for the two allyl groups. This is a key interpretive point that distinguishes the spectrum from what might be expected from a molecule with free rotation.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

To obtain a reliable 1H NMR spectrum of N,N-Diallyl-4-piperidinecarboxamide HCl, the following experimental protocol is recommended.

A Step-by-Step Methodology for NMR Sample Preparation and Analysis

Caption: A flowchart detailing the experimental workflow for 1H NMR analysis.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of N,N-Diallyl-4-piperidinecarboxamide HCl and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).[9][10] DMSO-d6 is a suitable solvent for hydrochloride salts and will not exchange with the NH+ proton, allowing for its observation.

  • NMR Instrument: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption peaks.

    • Apply a baseline correction to ensure accurate integration.

  • Spectral Analysis:

    • Integrate all signals to determine the relative number of protons for each peak.

    • Accurately pick the peak positions (chemical shifts).

    • Measure the coupling constants (J-values) for all multiplets.

Conclusion: A Synthesized Interpretation

The 1H NMR spectrum of N,N-Diallyl-4-piperidinecarboxamide HCl is a rich source of structural information. By systematically analyzing the chemical shifts, multiplicities, and integration of the signals, and by drawing comparisons with related molecules, a confident structural assignment can be made. The key interpretive challenges, such as the downfield shift of the piperidine protons due to protonation and the potential for signal doubling of the allyl groups due to restricted amide bond rotation, are readily addressed through a principled and comparative approach. This guide provides the foundational knowledge and experimental framework for researchers to confidently interpret the 1H NMR spectrum of this and similar complex molecules.

References

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(3), 135-147. [Link]

  • University Chemistry. (2023). 1H NMR Spectrum of Amide Compounds. [Link]

  • Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. ResearchGate. [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Gotor, V., et al. (2015). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 20(7), 12345-12359. [Link]

  • NIST. (n.d.). 4-Piperidinecarboxamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Malawska, B., et al. (2010). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 67(4), 361-368.
  • Manimekalai, A., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 132-139. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). N,N'-diallyldithio-1,4-piperazinedicarboxamide - Optional[1H NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

Sources

Validating monomer purity for high-performance cyclopolymerization

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to validating monomer purity for high-performance cyclopolymerization, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Cyclopolymerization

High-performance cyclopolymerization, a cornerstone of advanced material synthesis for applications ranging from drug delivery systems to specialized electronics, is exceptionally sensitive to the purity of the foundational monomers. Unlike linear polymerization, the intramolecular cyclization and subsequent intermolecular propagation that define this process are easily disrupted by minute quantities of impurities. These contaminants can act as chain-terminating agents, alter initiation kinetics, or become incorporated into the polymer backbone, ultimately compromising the material's molecular weight, structural integrity, and final performance characteristics.[1][2]

This guide provides a comprehensive framework for validating monomer purity, moving beyond simple pass/fail criteria to a holistic, multi-technique approach. As a self-validating system, this methodology ensures that researchers can proceed with confidence, knowing that their starting materials meet the stringent requirements for producing high-performance, reproducible cyclopolymers.

The Enemy Within: Common Impurities and Their Impact

Monomer impurities are broadly categorized based on their origin and chemical reactivity. Understanding these classes is crucial for selecting the appropriate analytical techniques for their detection and quantification.

  • Residual Reactants & Byproducts: Leftover starting materials, intermediates (e.g., monofunctional analogues), or byproducts from the monomer synthesis process are common culprits.[2] For instance, in the synthesis of diallyldimethylammonium chloride (DADMAC), impurities like allyldimethylamine and allyl alcohol can significantly depress the achievable molecular weight of the final polymer.[2]

  • Inhibitors and Stabilizers: Commercial monomers are often shipped with added inhibitors (e.g., hydroquinone) to prevent premature polymerization during transport and storage.[3] While essential for stability, these must be effectively removed before use, as their presence will interfere with the intended polymerization reaction.

  • Solvents: Residual solvents from synthesis or purification steps can impact reaction kinetics and, in some cases, act as chain transfer agents, limiting polymer chain growth.[4][5]

  • Water: For polymerizations sensitive to moisture, water can react with initiators or catalysts, leading to inconsistent results.

  • Oligomers: Spontaneous, slow polymerization of the monomer during storage can lead to the formation of dimers, trimers, and other low-molecular-weight oligomers that can broaden the molecular weight distribution of the final product.[6]

The presence of these impurities can lead to a cascade of negative effects, including:

  • Reduced molecular weight and broadened polydispersity index (PDI).[1]

  • Decreased polymerization rate or complete inhibition.

  • Altered polymer architecture and functionality.

  • Inconsistent batch-to-batch performance.

The following diagram illustrates the logical workflow for comprehensive monomer purity validation.

Monomer_Validation_Workflow cluster_0 Initial Assessment & Screening cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Elemental Composition & Final Verification cluster_3 Action NewBatch New Monomer Batch Received VendorCoA Review Vendor Certificate of Analysis (CoA) NewBatch->VendorCoA FTIR FTIR Spectroscopy (Functional Group ID & Gross Impurities) VendorCoA->FTIR Initial check qNMR Quantitative NMR (qNMR) (Absolute Purity, Structural Confirmation) FTIR->qNMR Primary quantitative analysis GC Gas Chromatography (GC) (Volatile Impurities, Residual Solvents) qNMR->GC Parallel analysis HPLC High-Performance Liquid Chromatography (HPLC) (Non-Volatile Impurities, Inhibitors) qNMR->HPLC Parallel analysis Elemental Elemental Analysis (CHNX) (Confirm Empirical Formula) GC->Elemental HPLC->Elemental Decision Purity Specification Met? Elemental->Decision Proceed Proceed to Polymerization Decision->Proceed Yes Purify Purify Monomer (Distillation, Chromatography, etc.) Decision->Purify No Revalidate Re-validate Purity Post-Purification Purify->Revalidate Revalidate->qNMR qNMR_Principle cluster_0 Sample Preparation cluster_1 NMR Analysis cluster_2 Calculation Analyte Known Mass (Wx) of Monomer Vial Homogenous Solution in NMR Tube Analyte->Vial Standard Known Mass (Wstd) & Purity (Pstd) of Standard Standard->Vial Solvent Deuterated Solvent Solvent->Vial NMR NMR Spectrometer (Long D1 Delay) Vial->NMR Spectrum NMR->Spectrum Formula Purityx = (Ix/Nx) * (Nstd/Istd) * ... Spectrum->Formula Result Absolute Purity (%) Formula->Result

Sources

A Comparative Guide to the 13C NMR Chemical Shifts of N,N-Diallyl-4-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] Specifically, 13C NMR spectroscopy offers a direct map of the carbon skeleton, where the chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment.[1][3] This guide provides a detailed analysis of the 13C NMR chemical shifts of N,N-Diallyl-4-piperidinecarboxamide, a molecule of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the 13C NMR data, the following atom numbering scheme will be used for N,N-Diallyl-4-piperidinecarboxamide:

Caption: Molecular structure and atom numbering of N,N-Diallyl-4-piperidinecarboxamide.

Predicted and Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for N,N-Diallyl-4-piperidinecarboxamide, generated using a combination of established NMR prediction algorithms and analysis of substituent effects. For comparative purposes, experimental data for piperidine and typical ranges for the N,N-diallyl and carboxamide moieties are also provided.

Carbon Atom Predicted Chemical Shift (ppm) for N,N-Diallyl-4-piperidinecarboxamide Experimental Chemical Shift (ppm) for Piperidine[4] Typical Chemical Shift Range (ppm) for N-Allyl Group Typical Chemical Shift Range (ppm) for Carboxamide
C2, C6 ~5347.0--
C3, C5 ~2827.2--
C4 ~4225.2--
C7 (C=O) ~175--170 - 185[2]
C10', C10'' (-CH2-) ~50-~45-55-
C11', C11'' (=CH-) ~133-~130-140-
C12', C12'' (=CH2) ~117-~115-125-

Analysis and Interpretation of Chemical Shifts

The predicted chemical shifts for N,N-Diallyl-4-piperidinecarboxamide can be rationalized by considering the electronic effects of the substituents on the piperidine ring and the characteristic resonances of the diallylcarboxamide group.

Piperidine Ring Carbons (C2, C3, C4, C5, C6)

The piperidine ring is a saturated heterocycle. In the parent piperidine, the carbons adjacent to the nitrogen (C2, C6) appear at approximately 47.0 ppm, while the more distant carbons (C3, C5 and C4) are found further upfield at around 27.2 and 25.2 ppm, respectively.[4]

  • C2 and C6: The introduction of the diallyl groups on the amide nitrogen is expected to have a minimal effect on the piperidine ring carbons as it is separated by the carboxamide linkage. The primary influence on C2 and C6 is the nitrogen atom. A slight downfield shift to around 53 ppm is predicted due to the overall electron-withdrawing nature of the carboxamide group.

  • C3 and C5: These carbons are beta to the nitrogen and the carboxamide substituent. Their chemical shift is predicted to be around 28 ppm, remaining relatively close to the value in unsubstituted piperidine.

  • C4: This carbon is directly attached to the electron-withdrawing carboxamide group. This substitution is expected to cause a significant downfield shift compared to the C4 in piperidine. We predict this resonance to be around 42 ppm.

Carboxamide and Diallyl Group Carbons (C7, C10, C11, C12)

The chemical shifts of the carbons in the N,N-diallylcarboxamide moiety are characteristic of their respective functional groups.

  • C7 (Carbonyl Carbon): The carbonyl carbon of an amide typically resonates in the range of 170-185 ppm.[2] Our prediction of approximately 175 ppm for C7 falls squarely within this range. The electronic environment of this carbon is dominated by the adjacent oxygen and nitrogen atoms.

  • C10', C10'' (Allylic -CH2-): The allylic carbons, being adjacent to a double bond, are expected to appear in the range of 45-55 ppm. The prediction of ~50 ppm is consistent with this expectation.

  • C11', C11'' (Olefinic =CH-): The internal olefinic carbons of the allyl groups are predicted to be the most downfield of the allyl carbons, at approximately 133 ppm. This is a typical chemical shift for a substituted sp2-hybridized carbon in an alkene.

  • C12', C12'' (Terminal =CH2): The terminal olefinic carbons are expected to be more shielded than the internal ones, with a predicted chemical shift of around 117 ppm. This is characteristic of a terminal vinyl group.

Comparative Analysis with Structurally Similar Compounds

Experimental Protocol for 13C NMR Analysis

Obtaining a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a generalized, yet robust, protocol for the analysis of N,N-Diallyl-4-piperidinecarboxamide.

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition and Processing prep1 Dissolve 10-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 setup1 Tune and shim the spectrometer for the specific sample and solvent. prep3->setup1 Insert sample into magnet setup2 Set the acquisition parameters: - Pulse program (e.g., zgpg30) - Number of scans (e.g., 1024 or more) - Acquisition time (~1-2 s) - Relaxation delay (e.g., 2 s) acq Acquire the Free Induction Decay (FID) signal. setup2->acq proc1 Apply Fourier Transform to the FID to obtain the spectrum. acq->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum to the TMS signal at 0.0 ppm. proc2->proc3

Caption: A generalized workflow for acquiring a 13C NMR spectrum.

Causality in Experimental Choices
  • Choice of Solvent: Deuterated chloroform (CDCl3) is a common choice for many organic molecules due to its excellent dissolving power and the fact that its single carbon resonance at ~77 ppm does not typically interfere with the signals of the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR because its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal at 0.0 ppm, which is upfield from most organic compound resonances.

  • Number of Scans: Due to the low natural abundance of the 13C isotope (~1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio compared to 1H NMR.[3]

  • Relaxation Delay: A sufficient relaxation delay between pulses is crucial for obtaining quantitative 13C NMR data, although for routine qualitative analysis, shorter delays are often used to reduce the total experiment time.

Conclusion

This guide provides a comprehensive analysis of the expected 13C NMR chemical shifts for N,N-Diallyl-4-piperidinecarboxamide based on predictive methods and comparison with related structural fragments. The presented data and interpretations offer a valuable resource for the identification and characterization of this compound and its derivatives. The detailed experimental protocol further serves as a practical guide for researchers to obtain high-quality 13C NMR spectra in their own laboratories. As with any predictive method, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such future investigations.

References

  • 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). University of Arizona. Retrieved from [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008, June 15). National Center for Biotechnology Information. Retrieved from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

  • Experimental and calculated 13 C, 1 H and 15 N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate. Retrieved from [Link]

  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.). University of Massachusetts Lowell. Retrieved from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016, November 21). National Center for Biotechnology Information. Retrieved from [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.). Google Patents.

Sources

A Comparative Guide to the Stability of Piperidine Carboxamide Salts: The Case for Hydrochloride and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a foundational decision that profoundly impacts a drug candidate's ultimate success.[1][2] This choice is not merely about solubilization; it influences critical parameters including chemical stability, manufacturability, hygroscopicity, and bioavailability.[3][4] Among the most common salt forms for basic APIs, such as those containing a piperidine carboxamide moiety, is the hydrochloride (HCl) salt. Its prevalence is due to its low molecular weight, high atom economy, and general ability to impart aqueous solubility.[5]

However, is the most common choice always the optimal one? The HCl salt, while advantageous, can introduce challenges, most notably hygroscopicity and potential for disproportionation.[4] This guide provides a comparative analysis of piperidine carboxamide HCl against other pharmaceutically acceptable salt forms (e.g., mesylate, besylate, sulfate, tosylate), offering a framework for rational salt selection grounded in experimental data. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Foundation of Salt Stability: The pKa Rule

A stable salt is the product of a sufficiently strong acid-base reaction. The "pKa rule" is the guiding principle for predicting stable salt formation. For a basic drug like piperidine carboxamide, a stable salt is anticipated when the pKa of the drug's conjugate acid is at least 2 to 3 units higher than the pKa of the counter-ion acid (ΔpKa = pKa_base - pKa_acid > 2-3).[3][4][6] This difference ensures that proton transfer from the counter-ion to the API is energetically favorable, minimizing the risk that the salt will disproportionate back to its free base form in solution or in the solid state under humid conditions.[1][4][7]

Comparative Stability Assessment

The stability of a salt form is a multi-faceted property. We will compare the HCl salt of a model piperidine carboxamide API with other common salt forms across three critical stability-indicating parameters: Hygroscopicity, Thermal Stability, and Chemical Stability.

Hygroscopicity: The Challenge of Water Uptake

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a paramount concern in pharmaceutical development.[8] Excessive moisture uptake can lead to physical changes (e.g., deliquescence, particle agglomeration affecting flowability) and chemical degradation (e.g., hydrolysis).[5][6] Hydrochloride salts are notoriously prone to hygroscopicity.

Experimental Approach: Dynamic Vapor Sorption (DVS)

DVS analysis provides a precise, quantitative measure of a material's interaction with water vapor at controlled temperatures and relative humidity (RH).

Illustrative Data: The table below presents hypothetical, yet realistic, DVS data for various piperidine carboxamide salts. This data illustrates a common trade-off: highly soluble salts like HCl are often more hygroscopic, while more hydrophobic counter-ions like besylate can yield less hygroscopic, albeit potentially less soluble, salts.[3][9]

Salt FormCounter-ion% Weight Gain (at 80% RH / 25°C)Hygroscopicity Class (Ph. Eur.)[10]Observations
HCl Hydrochloride8.5%HygroscopicSignificant water uptake, potential for physical changes.
Mesylate Methanesulfonate3.1%Slightly HygroscopicModerate water uptake, improved handling over HCl.
Sulfate Sulfate1.5%Slightly HygroscopicLow water uptake, but may have lower solubility.
Besylate Benzenesulfonate0.8%Non-hygroscopicExcellent physical stability against humidity.
Thermal Stability: Behavior Under Heat Stress

Thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential for characterizing the solid-state properties of a salt.[11][12][13] These techniques determine the melting point, decomposition temperature, and can reveal polymorphism—the existence of multiple crystalline forms—which can have significant implications for stability and bioavailability.[14][15]

Experimental Approach: DSC and TGA

  • TGA measures weight loss as a function of temperature, identifying the onset of thermal decomposition.[11]

  • DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting, crystallization, and polymorphic transitions.

Illustrative Data: Higher melting and decomposition temperatures generally indicate greater crystal lattice energy and enhanced thermal stability.

Salt FormMelting Point (DSC, T_onset)Decomposition (TGA, T_onset)Key Observations
HCl 175 °C190 °CRelatively low melting point, suggesting a less stable crystal lattice.
Mesylate 210 °C225 °CImproved thermal stability compared to HCl.
Sulfate 245 °C250 °CHigh thermal stability, but potential for complex hydration states.
Besylate 220 °C235 °CHigh thermal stability with a well-defined crystalline form.
Chemical Stability: Forced Degradation Studies

Forced degradation studies are a regulatory requirement (ICH Q1A(R2)) and a critical tool in drug development.[16] By subjecting the API salt to harsh conditions (acid/base hydrolysis, oxidation, heat, light), we can identify likely degradation pathways and determine if the analytical methods are "stability-indicating."[17][18][19] The choice of salt form can influence these degradation pathways. For instance, a highly acidic microenvironment created by the hydrolysis of an HCl salt might accelerate certain degradation reactions.

Experimental Approach: Forced Degradation

The API salts are stressed under various conditions, and the resulting samples are analyzed by a stability-indicating HPLC method to quantify the parent API and its degradation products.

Illustrative Data: The goal is to achieve 5-20% degradation to ensure the degradation pathways are revealed without being overly destructive.[16]

Salt FormCondition% Degradation (Parent API)Major Degradants Formed
HCl 0.1 M HCl, 60°C, 24h15.2%Hydrolysis Product A
Mesylate 0.1 M HCl, 60°C, 24h11.8%Hydrolysis Product A
HCl 3% H₂O₂, 25°C, 24h8.5%Oxidative Product B
Mesylate 3% H₂O₂, 25°C, 24h8.1%Oxidative Product B
Besylate 0.1 M HCl, 60°C, 24h9.5%Hydrolysis Product A

Interpretation: In this hypothetical scenario, all salts show susceptibility to acid hydrolysis and oxidation. The HCl salt shows slightly accelerated degradation under acidic conditions, potentially due to the higher effective acidity in solution. However, the degradation pathways are consistent, suggesting the core piperidine carboxamide moiety is the site of instability.

Visualizing the Salt Selection Process

A systematic approach is crucial for efficient and effective salt selection.[5][20] The following workflow diagram illustrates a rational, multi-tiered process.

SaltSelectionWorkflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Physicochemical Profiling cluster_2 Tier 3: In-Depth Stability & Developability cluster_3 Final Selection API Characterize Free Base (pKa, Solubility) Counterion Select Counter-ions (pKa Rule, GRAS List) API->Counterion Microscale Microscale Salt Formation (Multiple Solvents) Counterion->Microscale Confirm Confirm Salt Formation (XRPD, NMR) Microscale->Confirm Solubility Kinetic Solubility (pH 1.2, 4.5, 6.8) Confirm->Solubility Go (≥3 Candidates) Hygro Hygroscopicity (DVS Analysis) Solubility->Hygro Thermal Thermal Properties (DSC, TGA) Hygro->Thermal Crystallinity Crystallinity & Polymorphism (XRPD) Thermal->Crystallinity Forced Forced Degradation (Chemical Stability) Crystallinity->Forced Go (2-3 Candidates) Physical Physical Stability (Long-term at 40°C/75%RH) Process Processability Assessment (Flow, Compaction) Lead Select Lead Salt Candidate Process->Lead Backup Select Backup Candidate Lead->Backup

Caption: A multi-tiered workflow for rational salt selection.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols are provided below.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity
  • Sample Preparation: Place 10-15 mg of the salt sample into a DVS sample pan.

  • Pre-treatment/Drying: Equilibrate the sample at 0% RH at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes a dry reference mass. The rationale for this step is to remove any pre-existing surface water, ensuring that the measured weight gain is solely due to the experimental conditions.[10]

  • Sorption Isotherm: Increase the RH in steps (e.g., 0% to 90% in 10% increments). At each step, allow the sample to equilibrate until a stable weight is recorded.

  • Desorption Isotherm: Decrease the RH in the same steps back to 0% to assess hysteresis.

  • Data Analysis: Plot the percentage change in mass vs. RH. The weight gain at a specific RH (e.g., 80%) is used for classification according to pharmacopeial standards.[10]

Protocol 2: Thermal Analysis (DSC/TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the salt sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • TGA Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 350°C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min). A constant heating rate ensures uniform heat distribution and reproducible results.

    • Record the weight loss as a function of temperature.

  • DSC Method:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 250°C (or 20°C above the melting point) at 10 °C/min under a nitrogen atmosphere.

    • Record the heat flow. Endotherms typically represent melting, while exotherms can indicate crystallization or decomposition.

Protocol 3: Forced Degradation Study Workflow

ForcedDegradation cluster_stress Stress Conditions API Piperidine Carboxamide Salt (Solid & Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (Solid) (80°C) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Stability-Indicating HPLC-UV/MS (Quantify API & Degradants) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Products & Elucidate Pathways Analysis->Pathway

Caption: Workflow for a comprehensive forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of each salt in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix stock solution with an equal volume of 0.2 M NaOH. Store at 60°C.

    • Oxidation: Mix stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Store the solid salt in an oven at 80°C.

    • Photolytic: Expose the solid salt and solution to light as per ICH Q1B guidelines.

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples, including an unstressed control, using a validated, stability-indicating HPLC method. The method must be capable of separating all degradation products from the parent API.[16]

Conclusion and Recommendation

The selection of a salt form is a critical, data-driven process that balances competing properties. While piperidine carboxamide HCl is a common and effective choice for enhancing solubility, its propensity for hygroscopicity can pose significant challenges for manufacturing and long-term stability.

  • Piperidine Carboxamide HCl is often a good starting point, especially for early-stage studies where solubility is paramount. However, its hygroscopic nature must be carefully managed through controlled storage and potentially specialized packaging.

  • Alternative salts like the mesylate often provide a superior balance of properties, offering good solubility with significantly improved hygroscopicity and thermal stability.[3]

  • Salts with hydrophobic counter-ions like the besylate are excellent candidates when physical stability is the primary concern, for example, in formulations intended for high-humidity environments, though this may come at the cost of reduced aqueous solubility.[3]

Ultimately, the optimal salt is formulation-dependent. For a solid oral dosage form, a non-hygroscopic, stable crystalline salt like a besylate or mesylate may be preferable. For a parenteral formulation, the high solubility of the HCl salt might be the deciding factor.[2] This guide provides the strategic framework and experimental tools necessary for researchers to make an informed, evidence-based decision, ensuring the selection of a robust and stable salt form for their piperidine carboxamide-based drug candidate.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Impact of pKa on Excipients Selection in Drug Formulation Development. (2024, November 15). ipharmacist. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 6). GSC Online Press. [Link]

  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2026, February 5). Pharmaceutical Technology. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (n.d.). Asian Journal of Pharmaceutical Research. [Link]

  • Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

  • Technical Guide Series - Forced Degradation Studies. (n.d.). HubSpot. [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review. [Link]

  • Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology. [Link]

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Polymorphism and its importance in pharmaceutical industry. (2025, September 15). Crystallography Class Notes. [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019, December 10). Contract Pharma. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). ACS Publications. [Link]

  • Salt Screening. (2021, February 14). Improved Pharma. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). American Pharmaceutical Review. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac. [Link]

  • How to salt screen using the Crystal 16. (2023, June 7). Technobis. [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1). AAPS PharmSciTech. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Waters. [Link]

  • Polymorphs, Salts, and Cocrystals: What's in a Name? (2012, April 12). Crystal Growth & Design. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). The British Journal of Cardiology. [Link]

  • How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Crystal Pharmatech. [Link]

  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. (2025, December 17). ACS Publications. [Link]

  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (n.d.). PMC. [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Certified LABS. [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cas 123495-48-7,ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL. (n.d.). lookchem. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). Asian Journal of Pharmaceutics. [Link]

  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipient compatibility. (n.d.). ResearchGate. [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.). Semantic Scholar. [Link]

  • THE FACTORS DETERMINING THE HYGROSCOPIC PROPERTIES OF SOLUBLE SUBSTANCES. I. THE VAPOR PRESSURES OF SATURATED SOLUTIONS. (n.d.). Journal of the American Chemical Society. [Link]

  • Piperidine-4-carboxamide hydrochloride. (n.d.). PubChem. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.